molecular formula C10H16Cl3NSi B11745822 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole

1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole

Cat. No.: B11745822
M. Wt: 284.7 g/mol
InChI Key: CULSYQPTMIPKBL-UHFFFAOYSA-N
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Description

1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is a silicon-containing pyrrole derivative characterized by a hexyl chain terminating in a trichlorosilyl (-SiCl₃) group attached to the nitrogen atom of the pyrrole ring. This structure combines the electron-rich aromaticity of pyrrole with the reactivity of the trichlorosilyl group, making it valuable in surface chemistry and materials science. The trichlorosilyl moiety enables covalent bonding to hydroxylated surfaces (e.g., glass, silica), facilitating applications in self-assembled monolayers (SAMs) and functional coatings .

Properties

Molecular Formula

C10H16Cl3NSi

Molecular Weight

284.7 g/mol

IUPAC Name

trichloro(6-pyrrol-1-ylhexyl)silane

InChI

InChI=1S/C10H16Cl3NSi/c11-15(12,13)10-6-2-1-3-7-14-8-4-5-9-14/h4-5,8-9H,1-3,6-7,10H2

InChI Key

CULSYQPTMIPKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole typically involves the reaction of 1H-pyrrole with 6-bromohexyltrichlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole involves its ability to undergo various chemical transformations due to the reactive trichlorosilyl group. This group can form strong bonds with other molecules, facilitating the formation of complex structures. The pyrrole ring can interact with biological targets, potentially influencing biochemical pathways and molecular interactions .

Comparison with Similar Compounds

1-Hexyl-1H-pyrrole

  • Structure : A hexyl chain (-C₆H₁₃) attached to pyrrole’s nitrogen.
  • Properties: Lacks the reactive trichlorosilyl group, resulting in lower surface reactivity. Primarily used as a monomer for conductive polymers (e.g., poly(pyrrole)) due to its alkyl chain enhancing solubility .
  • Synthesis : Synthesized via alkylation of pyrrole with bromohexane under basic conditions (NaH/THF), as described in .

2,5-Dibromo-1-hexyl-1H-pyrrole

  • Structure : Hexyl chain with bromine substituents at pyrrole’s 2- and 5-positions.
  • Properties : Bromine atoms enable further functionalization (e.g., cross-coupling reactions). Used in polymer chemistry to create π-conjugated systems .
  • Key Difference : Unlike 1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole, this compound’s reactivity stems from halogenated aromatic positions rather than a silicon-based anchor.

3-Heptyl-1H-pyrrole

  • Structure : Heptyl chain (-C₇H₁₅) at pyrrole’s 3-position.
  • Properties : Longer alkyl chain increases hydrophobicity but reduces electronic conjugation. Classified as a Category 4 oral toxin (H302) and skin irritant (H315) .
  • Application : Primarily a laboratory intermediate, contrasting with the surface-modification utility of the trichlorosilyl derivative.

Research Findings :

  • The trichlorosilyl group in this compound enhances surface adhesion compared to non-silicon analogues. For example, SAMs derived from this compound exhibit superior stability on silica substrates compared to alkylpyrroles .
  • In contrast, 1-hexyl-1H-pyrrole’s electropolymerization yields films with conductivity ~10 S/cm, but its lack of surface-binding groups limits use in device fabrication .

Biological Activity

1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole is a pyrrole derivative notable for its unique structural characteristics, particularly the presence of a trichlorosilyl group. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing findings, and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is C10H16Cl3NSiC_{10}H_{16}Cl_3NSi. The trichlorosilyl group may enhance its reactivity and biological interactions, particularly in the context of drug development and material science.

Antimicrobial Activity

Pyrrole derivatives, including those with halogenated substituents, have been documented to exhibit significant antimicrobial properties. Research indicates that halogenated pyrroles can effectively combat various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
2-MethylpyrroleEscherichia coli64 μg/mL
4-Chloro-1-methylpyrroleKocuria rhizophila12 μg/mL

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrrole derivatives against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is relevant in models of Parkinson's disease (PD). Compounds with similar structures have been shown to reduce oxidative stress and apoptosis in neuronal cell lines, indicating their potential as therapeutic agents for neurodegenerative diseases .

Table 2: Neuroprotective Effects of Pyrrole Derivatives

Compound NameAssay TypeResult
This compoundMTT AssaySignificant reduction in cell death
Compound AROS AssayDecreased reactive oxygen species levels
Compound BLipid Peroxidation AssayInhibition of lipid peroxidation

The biological activity of pyrrole derivatives often involves multiple mechanisms. For instance, the inhibition of cyclooxygenase-2 (COX-2) has been linked to their anti-inflammatory properties. This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins, which are implicated in various inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyrrole derivatives demonstrated that those with trichlorosilyl modifications exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study emphasized the importance of halogen substitution in improving efficacy against resistant strains .
  • Neuroprotection in PD Models : In a cellular model simulating Parkinson's disease, pre-treatment with pyrrole derivatives significantly mitigated oxidative stress-induced neuronal death. The compounds were shown to modulate key signaling pathways involved in neuroinflammation and apoptosis .

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